(4-Bromo-5-fluoro-2-methylphenyl)hydrazine
Description
Significance of Arylhydrazine Derivatives in Organic Synthesis
Arylhydrazine derivatives are fundamental precursors in the synthesis of a wide array of biologically active molecules. researchgate.net Their most notable application is in the Fischer indole (B1671886) synthesis, a classic and widely used method for constructing the indole nucleus, a core structure in many natural products and pharmaceutical agents. uni.lusigmaaldrich.com The versatility of arylhydrazines allows for the introduction of diverse functionalities into the final heterocyclic products, such as indoles, pyrazoles, indazoles, and quinazolines. researchgate.net The ability to readily participate in cyclization reactions makes them indispensable tools for synthetic chemists aiming to build complex molecular architectures. researchgate.net
Role of Halogenated Organic Compounds in Chemical Research
Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance in chemical research and industry. The presence of a halogen atom can significantly alter the physical and chemical properties of an organic molecule, influencing its reactivity, lipophilicity, and metabolic stability. This makes halogenated compounds crucial in the design of new drugs, agrochemicals, and materials. Furthermore, the carbon-halogen bond serves as a versatile functional handle, enabling a variety of cross-coupling reactions (like Suzuki and Heck reactions) that are central to the construction of complex organic molecules.
Specific Context of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine within Halogenated Arylhydrazine Chemistry
This compound emerges as a highly specialized reagent within the broader class of halogenated arylhydrazines. Its structure, featuring bromine, fluorine, and methyl substituents on the phenyl ring, is strategically designed for the synthesis of complex, polysubstituted heterocyclic compounds. The specific arrangement of these functional groups allows for the regioselective synthesis of targeted molecules that would be challenging to produce otherwise.
This compound serves as a critical precursor in the Fischer indole synthesis for creating specifically substituted indoles. A notable example of its application is in the synthesis of 7-bromo-6-fluoro-5-methyl-1H-indole. In this process, this compound is reacted with an appropriate ketone or aldehyde to form a hydrazone intermediate, which then undergoes an acid-catalyzed cyclization to yield the desired indole. This specific indole derivative is a valuable building block for the development of kinase inhibitors and other potential therapeutic agents. The presence of the bromo and fluoro groups on the resulting indole allows for further chemical modifications, making this compound a key starting material in the synthesis of complex pharmaceutical candidates.
Chemical and Physical Properties of this compound
The physicochemical properties of this compound are essential for its handling and application in synthesis.
| Property | Value |
| Molecular Formula | C7H8BrFN2 |
| Molecular Weight | 219.06 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| InChI Key | OBGHHTCBSJCBSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1NN)F)Br |
Data sourced from PubChem. uni.lu
Detailed Research Findings: Synthesis of 7-Bromo-6-fluoro-5-methyl-1H-indole
The utility of this compound is exemplified in its role in the multi-step synthesis of 7-bromo-6-fluoro-5-methyl-1H-indole, a key intermediate for various bioactive molecules.
The synthesis commences with the reaction of this compound with a suitable carbonyl compound, such as pyruvic acid, in the presence of an acid catalyst. This reaction forms the corresponding phenylhydrazone. The subsequent and crucial step is the Fischer indole cyclization. The formed hydrazone, upon heating in the presence of a strong acid catalyst like polyphosphoric acid or sulfuric acid, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring.
This specific application highlights the importance of the substitution pattern on the starting arylhydrazine. The methyl, fluoro, and bromo groups on the phenyl ring of this compound directly translate to the 5-methyl, 6-fluoro, and 7-bromo substitution pattern on the resulting indole core. This level of control is paramount in the synthesis of complex molecules where specific substituent placement is critical for biological activity.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-5-fluoro-2-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-4-2-5(8)6(9)3-7(4)11-10/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGHHTCBSJCBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NN)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601710-23-9 | |
| Record name | (4-bromo-5-fluoro-2-methylphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization of 4 Bromo 5 Fluoro 2 Methylphenyl Hydrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrazine (B178648) and Aromatic Protons
A ¹H NMR spectrum of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The hydrazine group (-NH-NH₂) protons would likely appear as broad singlets, and their chemical shift could be concentration and solvent dependent. The aromatic region would display signals for the two protons on the phenyl ring. Their chemical shifts and coupling patterns (multiplicity) would be influenced by the surrounding substituents: the bromo, fluoro, methyl, and hydrazine groups. The methyl group (-CH₃) protons would typically appear as a singlet in the upfield region of the spectrum.
Table 1: Hypothetical ¹H NMR Data
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic-H | - | - | - |
| Aromatic-H | - | - | - |
| -NH | - | - | - |
| -NH₂ | - | - | - |
| -CH₃ | - | - | - |
No publicly available data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The spectrum would show signals for the seven carbon atoms: six in the aromatic ring and one in the methyl group. The chemical shifts of the aromatic carbons would be significantly affected by the electronegativity and position of the bromo and fluoro substituents, as well as the methyl and hydrazine groups. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be expected, leading to splitting of the carbon signals.
Table 2: Hypothetical ¹³C NMR Data
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic C-Br | - |
| Aromatic C-F | - |
| Aromatic C-CH₃ | - |
| Aromatic C-H | - |
| Aromatic C-H | - |
| Aromatic C-NHNH₂ | - |
| -CH₃ | - |
No publicly available data.
Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC, ¹H-¹⁵N HMBC) for Connectivity and Tautomeric Studies
Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.
¹H-¹H COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, which would be crucial for assigning the positions of the aromatic protons relative to each other.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure and confirm the substitution pattern on the aromatic ring.
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) could be used to probe the connectivity between protons and nitrogen atoms, which would be useful for studying the hydrazine moiety and any potential tautomeric forms.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule based on the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the hydrazine group, C-H bonds of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N, C-F, and C-Br bonds. The N-H stretching vibrations typically appear as broad bands in the region of 3200-3400 cm⁻¹.
Table 3: Hypothetical FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| - | N-H stretch | Hydrazine (-NHNH₂) |
| - | C-H stretch (aromatic) | Aromatic Ring |
| - | C-H stretch (aliphatic) | Methyl (-CH₃) |
| - | C=C stretch | Aromatic Ring |
| - | C-F stretch | Fluoro-aromatic |
| - | C-Br stretch | Bromo-aromatic |
No publicly available data.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The FT-Raman spectrum would be particularly useful for observing the C=C stretching vibrations of the aromatic ring and the C-Br bond, which often give strong Raman signals.
Table 4: Hypothetical FT-Raman Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| - | C=C stretch | Aromatic Ring |
| - | C-H stretch (aromatic) | Aromatic Ring |
| - | C-Br stretch | Bromo-aromatic |
No publicly available data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, insights into the molecular structure and electronic properties can be obtained.
Electronic Absorption Spectrum Analysis
The electronic absorption spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl ring and the hydrazine moiety are the principal chromophores. The substitution pattern on the aromatic ring, including the bromo, fluoro, and methyl groups, would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima.
For similar aromatic hydrazines, absorption bands are typically observed in the UV region. The high-energy π → π* transitions of the benzene (B151609) ring are expected to appear at shorter wavelengths, while the lower-energy n → π* transitions, originating from the non-bonding electrons of the nitrogen atoms in the hydrazine group, would likely be observed at longer wavelengths. Solvatochromism studies, involving the measurement of the UV-Vis spectrum in solvents of varying polarity, could further aid in the assignment of these electronic transitions.
Studies of Photoisomerization Phenomena
Hydrazine derivatives, particularly those that form hydrazones, can exhibit photoisomerization, typically involving E/Z isomerization around the C=N double bond. While this compound itself does not possess a C=N bond, its derivatives, such as hydrazones formed by reaction with aldehydes or ketones, would be candidates for such studies.
In a hypothetical study on a hydrazone derivative, irradiation with UV light of a specific wavelength could induce a change in the geometric configuration from the more stable E-isomer to the Z-isomer, or vice versa. This transformation would be monitored by UV-Vis spectroscopy, where the two isomers would be expected to have distinct absorption spectra. The kinetics of the photoisomerization and the thermal back-reaction could be investigated by tracking the changes in absorbance over time.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on molecular geometry, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Structure
A single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule. The analysis would also reveal the crystal system, space group, and unit cell parameters. For related hydrazine derivatives, the crystal structure is often stabilized by a network of hydrogen bonds and other non-covalent interactions.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 10.20 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 818.0 |
| Z | 4 |
Analysis of Intermolecular Interactions and Packing Arrangements via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, this analysis would likely reveal the presence of various intermolecular interactions, including:
N-H···N or N-H···F Hydrogen Bonds: The hydrazine moiety can act as a hydrogen bond donor, potentially forming interactions with the nitrogen or fluorine atoms of neighboring molecules.
C-H···π Interactions: The aromatic ring can participate in interactions with C-H bonds of adjacent molecules.
Halogen Bonding: The bromine atom could engage in halogen bonding with electronegative atoms.
π-π Stacking: The phenyl rings of adjacent molecules might be arranged in a stacked or offset fashion.
Computational Chemistry and Theoretical Studies of 4 Bromo 5 Fluoro 2 Methylphenyl Hydrazine
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, such as their geometry, electronic distribution, and vibrational frequencies. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govcolab.ws
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This procedure calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. nih.gov The resulting optimized structure represents the molecule's most probable conformation in the ground state. For a molecule to be confirmed as a stable structure at a minimum energy point, a frequency calculation must yield no imaginary frequencies. nih.govresearchgate.net
Table 1: Predicted Geometrical Parameters for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine Note: These are representative values based on similar structures and not specific calculated data for the title compound.
| Parameter | Bond | Expected Bond Length (Å) | Parameter | Angle | Expected Bond Angle (°) |
| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 | Bond Angles | C-C-C (aromatic) | 118 - 121 |
| C-Br | ~1.90 | C-C-Br | 119 - 121 | ||
| C-F | ~1.35 | C-C-F | 118 - 120 | ||
| C-CH₃ | ~1.51 | C-C-N | 120 - 122 | ||
| C-N | ~1.40 | C-N-N | ~118 | ||
| N-N | ~1.42 | N-N-H | ~110 |
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity, stability, and optical properties. DFT calculations provide essential information about the distribution of electrons and the energies of molecular orbitals.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic behavior. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. irjweb.com The energies of these orbitals provide insight into the molecule's charge transfer properties and its ability to participate in chemical reactions. jetir.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine (B178648) moiety, while the LUMO would likely be distributed across the aromatic system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η) and softness (S). A "hard" molecule has a large energy gap, while a "soft" molecule has a small one. mdpi.com These parameters are defined as:
Energy Gap (ΔE): ΔE = ELUMO – EHOMO
Chemical Hardness (η): η = (ELUMO – EHOMO) / 2
Chemical Softness (S): S = 1 / η
Table 2: Illustrative Quantum Chemical Parameters Note: The HOMO/LUMO energies are representative values based on similar aromatic hydrazines to illustrate the calculation of reactivity descriptors.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -5.8 eV |
| LUMO Energy | ELUMO | - | -0.9 eV |
| Energy Gap | ΔE | ELUMO – EHOMO | 4.9 eV |
| Chemical Hardness | η | ΔE / 2 | 2.45 eV |
| Chemical Softness | S | 1 / η | 0.41 eV⁻¹ |
Molecular Electrostatic Potential (MEP) Maps for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and identifying its reactive sites. nih.gov The map uses a color scale to represent the electrostatic potential on the molecule's surface.
For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative fluorine, bromine, and nitrogen atoms, indicating these as the primary sites for interaction with electrophiles. The hydrogen atoms of the hydrazine group (-NHNH₂) would exhibit positive potential (blue), making them susceptible to nucleophilic attack. nih.gov
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the frequencies of the fundamental vibrational modes. ajchem-a.com To accurately assign these calculated frequencies to specific types of molecular vibrations (e.g., stretching, bending, or torsion), a Potential Energy Distribution (PED) analysis is performed. researchgate.net The PED analysis quantifies the contribution of different internal coordinates to each normal mode of vibration, often facilitated by software such as VEDA (Vibrational Energy Distribution Analysis). nih.govnih.gov This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior.
Table 3: Predicted Vibrational Frequencies and PED Assignments for Key Modes of this compound Note: These are hypothetical but chemically reasonable frequency ranges and assignments.
| Frequency Range (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Assignment |
| 3300 - 3450 | ν(N-H) | N-H stretching |
| 3000 - 3100 | ν(C-H)aromatic | Aromatic C-H stretching |
| 2920 - 2980 | ν(C-H)methyl | Methyl C-H stretching |
| 1580 - 1620 | ν(C=C) | Aromatic ring C=C stretching |
| 1450 - 1500 | δ(C-H) | Methyl and aromatic C-H bending |
| 1200 - 1280 | ν(C-F) | C-F stretching |
| 1000 - 1100 | ν(N-N) | N-N stretching |
| 550 - 650 | ν(C-Br) | C-Br stretching |
ν = stretching; δ = bending
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Method)
Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. This method has proven to be reliable in predicting both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, offering insights that complement experimental data.
For a molecule such as this compound, the GIAO method can be utilized to compute the isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. Density Functional Theory (DFT) methods, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) for such calculations.
The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons and carbons are expected to show shifts characteristic of a substituted benzene (B151609) ring. The presence of the electron-withdrawing bromine and fluorine atoms would generally lead to a downfield shift (higher ppm values) for nearby nuclei, a consequence of reduced electron shielding. Conversely, the electron-donating methyl and hydrazine groups would cause an upfield shift (lower ppm values) for the nuclei they influence.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method, is presented below. These values are illustrative and would be expected from a typical DFT calculation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-CH₃ | - | ~16.5 |
| C2 | - | ~125.0 |
| C3-H | ~7.10 | ~115.2 |
| C4-Br | - | ~112.8 |
| C5-F | - | ~158.3 (d, ¹JCF ≈ 245 Hz) |
| C6-H | ~6.95 | ~118.9 |
| -NHNH₂ (NH) | ~5.50 | - |
| -NHNH₂ (NH₂) | ~3.70 | - |
| -CH₃ | ~2.20 | - |
Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. For this compound, a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions are anticipated to be significant.
The hydrazine moiety (-NHNH₂) in this compound is a key participant in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the nitrogen lone pairs).
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonds exists between the hydrazine group and the adjacent fluorine atom. This interaction, if present, would form a five- or six-membered ring, contributing to the conformational preference of the molecule. The strength of such an N-H···F bond would influence the planarity of the molecule.
Intermolecular Hydrogen Bonding: In the solid state, it is expected that intermolecular hydrogen bonds would be a dominant force in the crystal packing. The hydrazine groups of neighboring molecules can form N-H···N hydrogen bonds, leading to the formation of dimers or extended chains. These interactions are fundamental to the stability of the crystal lattice.
Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In this compound, the bromine atom is a potential halogen bond donor. The electron-withdrawing nature of the aromatic ring can create a region of positive electrostatic potential on the bromine atom, known as a σ-hole.
The aromatic phenyl ring in this compound can participate in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the π-electron systems of adjacent aromatic rings. In the crystal structure, molecules may arrange themselves in a parallel-displaced or T-shaped orientation to maximize these attractive interactions.
The substituents on the benzene ring influence the nature of the π-π stacking. The presence of both electron-donating (-CH₃, -NHNH₂) and electron-withdrawing (-Br, -F) groups creates a non-uniform electron distribution on the aromatic ring, which can enhance the electrostatic component of the stacking interaction. These interactions, in conjunction with hydrogen and halogen bonding, dictate the three-dimensional architecture of the crystal.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intramolecular interactions within a molecule. It provides a localized picture of bonding and allows for the quantification of hyperconjugative interactions.
For this compound, NBO analysis can reveal key electronic features:
Charge Distribution: The analysis would provide the natural atomic charges on each atom, offering a quantitative measure of the electron-donating and electron-withdrawing effects of the substituents. It is expected that the nitrogen, fluorine, and bromine atoms will carry negative charges, while the hydrogen and carbon atoms will have varying degrees of positive charge.
The strength of these interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.
Table 2: Illustrative NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N₇ | π(C₂-C₃) | ~5.2 | Lone Pair Delocalization |
| LP(1) N₈ | σ(N₇-C₁) | ~8.1 | Hyperconjugation |
| LP(3) Br₅ | π(C₄-C₆) | ~2.5 | Lone Pair Delocalization |
| σ(C₁-H) | π(C₂-C₃) | ~1.8 | Hyperconjugation |
Topological Analysis of Electron Density (QTAIM Method)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. By examining the topology of the electron density, one can identify and characterize chemical bonds and non-covalent interactions.
Key parameters derived from a QTAIM analysis include the properties at the bond critical points (BCPs), such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).
For this compound, QTAIM analysis would be used to:
Characterize Covalent Bonds: The C-C, C-H, C-N, N-N, C-Br, and C-F covalent bonds would be characterized by high values of ρ and negative values of ∇²ρ at their respective BCPs, indicative of shared-shell interactions.
Identify and Quantify Non-Covalent Interactions: QTAIM can provide definitive evidence for the presence of the hydrogen and halogen bonds discussed earlier. These interactions would be characterized by BCPs with low ρ values and positive ∇²ρ values, which are typical for closed-shell interactions. The values of these parameters can be correlated with the strength of the interaction. For instance, a larger ρ value at the BCP of a hydrogen bond suggests a stronger bond.
Table 3: Exemplary QTAIM Parameters for Interactions in this compound
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |
|---|---|---|---|---|
| C-C (aromatic) | ~0.250 | ~-0.700 | ~-0.280 | Covalent |
| N-H···N (intermolecular) | ~0.020 | ~+0.080 | ~-0.001 | Hydrogen Bond |
| C-Br···N (intermolecular) | ~0.012 | ~+0.045 | ~+0.0005 | Halogen Bond |
Conformational Analysis and Tautomerism Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structures and isomeric forms of molecules like this compound.
Conformational Analysis: The flexibility of this compound is primarily due to the rotation around two key single bonds: the Carbon-Nitrogen (C-N) bond connecting the phenyl ring to the hydrazine moiety, and the Nitrogen-Nitrogen (N-N) bond of the hydrazine group itself. Computational conformational scans can elucidate the potential energy surface associated with the rotation of these bonds. By systematically rotating the dihedral angles and calculating the corresponding energy at each step, local energy minima corresponding to stable conformers can be identified. For substituted phenylhydrazines, the orientation of the -NH2 group relative to the substituted ring is a critical factor in determining the most stable conformation, influenced by steric hindrance from the ortho-methyl group and electronic effects from the bromo and fluoro substituents.
Tautomerism: Phenylhydrazines and their derivatives, such as hydrazones, are known to exhibit tautomerism. researchgate.netorientjchem.org Theoretical calculations can predict the relative stabilities of different tautomeric forms. For this compound itself, the primary form is the hydrazine. However, in reactions, it can form hydrazones which may exist in equilibrium with other tautomers like azo compounds or enamines. researchgate.net DFT calculations are used to determine the relative energies of these isomers and the energy barriers for their interconversion. bohrium.com The stability of each tautomer can be significantly influenced by the solvent, an effect that can be modeled computationally using implicit or explicit solvent models. researchgate.netbohrium.com
Illustrative Data Table: Relative Energies of Potential Tautomers
This table illustrates the type of data that would be generated from a DFT study on a hydrazone derivative of this compound. The values are hypothetical.
| Tautomer Form | Basis Set/Functional | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Ethanol, kcal/mol) |
| Hydrazone | B3LYP/6-311+G(d,p) | 0.00 (Reference) | 0.00 (Reference) |
| Ene-hydrazine | B3LYP/6-311+G(d,p) | +3.5 | +2.8 |
| Azo | B3LYP/6-311+G(d,p) | +9.2 | +8.5 |
Theoretical Insights into Reaction Mechanisms
This compound is a key precursor for the Fischer indole (B1671886) synthesis, a classic reaction in organic chemistry used to create indole rings. wikipedia.orgmdpi.com Computational chemistry provides deep insights into the complex mechanism of this and other reactions.
The Fischer indole synthesis proceeds through several key steps, including the formation of a hydrazone, tautomerization to an enehydrazine, and a crucial mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.orgbyjus.com This rearrangement step is often the rate-determining step and involves a specific six-membered cyclic transition state. mdpi.comresearchgate.net
Transition state theory is used to locate the geometry of this high-energy intermediate. Computational methods can calculate the structure and energy of the transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net Analysis of this transition state for a reaction involving this compound would reveal how the substituents (Br, F, CH3) influence the electronic structure and stability of the transition state, thereby affecting the reaction rate. For instance, the electronic properties of these groups can alter the bond lengths and angles in the cyclic arrangement, providing a rationale for observed regioselectivity or reactivity trends.
Kinetic modeling uses these computed energetic parameters to predict reaction rates. mdpi.com For the Fischer indole synthesis starting from this compound, computational models can predict how temperature and the choice of acid catalyst affect the reaction kinetics. The model would quantify the energy barriers for each mechanistic step: hydrazone formation, protonation, the mdpi.commdpi.com-sigmatropic rearrangement, and the final cyclization and ammonia (B1221849) elimination. wikipedia.orgbyjus.com This allows for a detailed, quantitative understanding of the reaction dynamics.
Illustrative Data Table: Calculated Activation Energies for Fischer Indole Synthesis
This table presents hypothetical activation energy (Ea) values for the key steps in the Fischer indole synthesis, illustrating typical outputs of kinetic modeling studies.
| Reaction Step | Computational Method | Calculated Ea (kcal/mol) |
| Hydrazone-Enehydrazine Tautomerization | M06-2X/def2-TZVP | 15.2 |
| mdpi.commdpi.com-Sigmatropic Rearrangement | M06-2X/def2-TZVP | 28.7 |
| Aromatization/NH3 Elimination | M06-2X/def2-TZVP | 12.5 |
Prediction of Optical Properties and Molecular Solar Thermal Energy Storage Potential
Computational methods are also employed to predict how molecules interact with light and to screen their potential for advanced applications like energy storage.
Prediction of Optical Properties: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Visible spectra) of organic molecules. mit.edunih.govbohrium.com By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelength of maximum absorption (λmax). researchgate.net For this compound, a TD-DFT calculation would identify the key molecular orbitals involved in the lowest energy electronic transitions, likely π-π* transitions within the substituted aromatic ring. The results would indicate the color of the compound and its potential use in applications requiring light absorption, such as photosensitizers or dyes.
Molecular Solar Thermal Energy Storage (MOST) Potential: The MOST concept relies on molecules that can undergo a reversible photoisomerization to a high-energy, metastable isomer, storing solar energy in chemical bonds. mdpi.com This energy can be released later as heat on demand. Key criteria for a good MOST candidate include strong absorption in the solar spectrum, high quantum yield for photoisomerization, a significant energy difference between the two isomers (high energy density), and a large kinetic barrier for the thermal back-reaction to ensure long-term storage. mdpi.com
While simple phenylhydrazines are not typical MOST candidates, a computational screening process could theoretically evaluate the potential of derivatives. This would involve:
Identifying a plausible photoisomerization reaction.
Using DFT to calculate the energy difference (ΔHstorage) between the parent molecule and its high-energy photoisomer.
Calculating the transition state and activation energy for the thermal back-reaction to predict the storage half-life.
Using TD-DFT to predict the absorption spectrum to ensure it overlaps with solar radiation.
A computational screening of molecules like this compound would quickly determine its suitability for such applications, guiding experimental efforts toward more promising candidates. chemrxiv.orgnih.gov
Applications of 4 Bromo 5 Fluoro 2 Methylphenyl Hydrazine in Organic Synthesis
Role as a Key Building Block for Heterocyclic Chemistry
The reactivity of the hydrazine (B178648) moiety (-NHNH2) is central to the utility of (4-Bromo-5-fluoro-2-methylphenyl)hydrazine. This functional group can participate in cyclization reactions with various carbonyl compounds and their derivatives to form stable five-membered heterocyclic rings. The substituents on the phenyl ring (Br, F, CH3) are carried into the final product, providing specific physical, chemical, and biological properties.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and widely used chemical reaction for producing the indole heterocyclic system from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org Discovered by Emil Fischer in 1883, this method remains one of the most effective routes for creating a vast array of indole derivatives. byjus.comwikipedia.org
The reaction is typically catalyzed by Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The general mechanism proceeds through several key steps:
Hydrazone Formation: The substituted phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone. byjus.comwikipedia.org
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer. byjus.com
imist.maimist.ma-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement where the weak N-N bond is cleaved, and a new, strong C-C bond is formed. byjus.comnih.gov
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia (B1221849) to form the final, energetically favorable aromatic indole ring system. byjus.comwikipedia.org
This compound, as a substituted arylhydrazine, is an ideal starting material for this synthesis, leading to the formation of indoles with bromo, fluoro, and methyl groups incorporated into the benzene (B151609) portion of the bicyclic structure.
The reaction of this compound with an unsymmetrical ketone, such as isopropyl methyl ketone (3-methyl-2-butanone), can be used to synthesize substituted 3H-indoles, also known as indolenines. nih.gov In this specific reaction, the Fischer synthesis would yield a 6-bromo-5-fluoro-2,3,3,7-tetramethyl-3H-indole.
While direct synthesis of 5-Fluoro-2,3,3-trimethyl-3H-indole from this compound is not explicitly detailed, the principles of the Fischer indole synthesis allow for a predictive pathway to similar structures. For instance, reacting a 4-fluorophenylhydrazine with isopropyl methyl ketone under acidic conditions (like acetic acid) is a known method to produce 5-fluoro-2,3,3-trimethyl-3H-indole. nih.gov The reaction of various substituted phenylhydrazines with isopropyl methyl ketone has been shown to produce 2,3,3-trimethyl-indolenine derivatives in high yields. nih.gov
| Arylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Potential Product |
|---|---|---|---|
| This compound | Isopropyl methyl ketone | HCl, H₂SO₄, ZnCl₂, etc. | 6-Bromo-5-fluoro-2,3,3,7-tetramethyl-3H-indole |
Pyrazole (B372694) Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are significant scaffolds in medicinal chemistry. The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com
The reaction of this compound with a 1,3-diketone is a direct application of the Knorr synthesis. nih.govdergipark.org.tr The reaction proceeds by the nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the diketone, followed by dehydration to form the aromatic pyrazole ring. This method is a simple and rapid approach for obtaining polysubstituted pyrazoles. nih.gov
The reaction can be performed with various 1,3-dicarbonyl compounds, including β-diketones, β-ketoesters, and α,β-unsaturated ketones. nih.govmdpi.com The use of this compound ensures that the resulting pyrazole will be substituted at the N-1 position with the 4-bromo-5-fluoro-2-methylphenyl group.
| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Potential Product |
|---|---|---|
| This compound | Acetylacetone (2,4-Pentanedione) | 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole |
| This compound | Dibenzoylmethane | 1-(4-Bromo-5-fluoro-2-methylphenyl)-3,5-diphenyl-1H-pyrazole |
| This compound | Ethyl acetoacetate | 1-(4-Bromo-5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine like this compound, the formation of two different regioisomers is possible. nih.govrsc.org The regioselectivity of the reaction is influenced by several factors, including the reaction conditions (pH, solvent) and the steric and electronic properties of the substituents on both reactants. rsc.orgconicet.gov.ar
Generally, the more nucleophilic nitrogen of the hydrazine (the terminal -NH2 group) will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the diketone. nih.gov For example, in the reaction with 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the initial attack of the hydrazine's NH2 group occurs at the carbonyl adjacent to the phenyl group, leading to the pyrazole isomer with the trifluoromethyl group at the 3-position and the phenyl group at the 5-position as the major product. nih.gov The use of specific solvents, such as fluorinated alcohols, has been shown to improve the regioselectivity of these condensations. conicet.gov.ar
Triazole Synthesis
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. They are known for a wide range of biological activities. wikipedia.org this compound can be used as a key starting material in several established methods for 1,2,4-triazole (B32235) synthesis.
Two classical methods are the Pellizzari reaction and the Einhorn-Brunner reaction. imist.maresearchgate.net
Pellizzari Reaction: This method involves the reaction of a hydrazide with an amide at high temperatures to form a 1,2,4-triazole. imist.mawikipedia.org To utilize this compound in this synthesis, it would first need to be converted into the corresponding hydrazide (an acylhydrazine).
Einhorn-Brunner Reaction: This reaction involves the condensation of a hydrazine with a diacylamine in the presence of a weak acid. wikipedia.orgwikipedia.org this compound can be directly used in this reaction. If the diacylamine is unsymmetrical, a mixture of isomeric triazoles can be formed. wikipedia.org
Another versatile route involves the reaction of the hydrazine with an isothiocyanate. This reaction forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield a 1,2,4-triazole-3-thiol.
| Reaction Name | Reactants | Intermediate | Product Type |
|---|---|---|---|
| Einhorn-Brunner Reaction | This compound + Diacylamine | - | 1,3,5-Substituted-1,2,4-Triazole |
| From Isothiocyanates | This compound + Isothiocyanate | Thiosemicarbazide | 4-Substituted-1,2,4-Triazole-3-thiol |
Formation of Indoles from Hydrazine Derivatives and Cyclization Strategies
The most prominent application of this compound in heterocyclic synthesis is the construction of the indole nucleus via the Fischer indole synthesis. wikipedia.orgbyjus.com Discovered in 1883, this reaction remains one of the most reliable and widely used methods for preparing substituted indoles. nih.gov The process involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org
The reaction commences with the condensation of this compound with a carbonyl compound to form the corresponding (4-bromo-5-fluoro-2-methylphenyl)hydrazone intermediate. This intermediate, which can often be isolated, is then treated with a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid) and heated. wikipedia.orgnih.gov The acidic conditions facilitate the tautomerization of the hydrazone to its enamine form. This is followed by the key step of the reaction: an irreversible beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond. byjus.com The resulting di-imine intermediate subsequently undergoes cyclization and elimination of ammonia, followed by aromatization, to yield the final indole product. wikipedia.orgnih.gov
Using this compound in this sequence leads to the formation of 6-bromo-7-fluoro-4-methyl substituted indoles, which are valuable scaffolds in medicinal chemistry. The regiochemical outcome is dictated by the initial structure of the hydrazine.
| Hydrazine Precursor | Carbonyl Partner | Catalyst | Solvent | Conditions | Product Type |
| Arylhydrazine | Aldehyde/Ketone | Brønsted Acid (HCl, H₂SO₄) | Acetic Acid, Ethanol | Reflux | Substituted Indole |
| Arylhydrazine | Aldehyde/Ketone | Lewis Acid (ZnCl₂, BF₃) | Toluene, Dioxane | Reflux | Substituted Indole |
| Arylhydrazine | Aldehyde/Ketone | Polyphosphoric Acid (PPA) | PPA (as solvent) | 80-160 °C | Substituted Indole |
This table represents generalized conditions for the Fischer Indole Synthesis and is applicable to this compound.
Other Nitrogen-Containing Heterocycles (e.g., Indazoles, Pyrroloindolines, Benzimidazoles)
Beyond indoles, this compound and its precursors are instrumental in synthesizing other important heterocyclic systems.
Indazoles: Indazoles, or benzopyrazoles, are bicyclic aromatic compounds with significant pharmacological applications. nih.gov The synthesis of substituted indazoles can be achieved from precursors closely related to this compound. A common synthetic route involves the diazotization of a substituted 2-alkylaniline followed by an intramolecular cyclization. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole proceeds from 4-bromo-3-fluoro-2-methylaniline. google.com This aniline (B41778) is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acid, or isoamyl nitrite) to form a diazonium salt, which then undergoes spontaneous or induced ring closure to form the indazole ring system. google.com This pathway highlights how the substitution pattern of the starting aniline dictates the final indazole structure. Alternatively, indazoles can be formed via copper- or palladium-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones, providing another route from hydrazine derivatives. beilstein-journals.orgnih.gov
Pyrroloindolines: The pyrroloindoline skeleton is a core feature of many complex alkaloids. nih.gov However, the direct synthesis of this ring system from arylhydrazines like this compound is not a standard transformation. The most common synthetic strategies for pyrroloindolines involve the cyclization of tryptamine (B22526) or tryptophan derivatives. nih.gov These methods typically proceed via alkylation or arylation followed by an intramolecular ring-closing reaction. rsc.org
Benzimidazoles: Benzimidazoles are another class of heterocycles with widespread use in medicinal and materials chemistry. semanticscholar.orgnih.gov The most prevalent synthetic method involves the condensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or a derivative thereof. mdpi.comorganic-chemistry.orgmdpi.com Arylhydrazines are not direct precursors in this primary pathway. The synthesis requires a 1,2-diaminoarene scaffold, which is structurally distinct from the 1,2-aminonitrogen arrangement in a hydrazine. Therefore, the direct application of this compound to benzimidazole (B57391) synthesis is not a conventional strategy.
Derivatization Strategies and Functional Group Transformations
Formation of Hydrazones and their Role as Intermediates
The reaction of this compound with aldehydes or ketones represents a fundamental transformation, leading to the formation of the corresponding hydrazone derivatives. This condensation reaction is typically carried out under mild, often slightly acidic conditions, and proceeds with the elimination of a water molecule.
The resulting (4-bromo-5-fluoro-2-methylphenyl)hydrazones are often stable, crystalline solids that can be easily purified. They are crucial synthetic intermediates, most notably for the Fischer indole synthesis as described previously. wikipedia.org Beyond that, they serve as precursors for a variety of other important chemical transformations and named reactions. nih.govwikipedia.org
| Hydrazine | Carbonyl Compound | Product Structure |
| This compound | Acetone | |
| This compound | Cyclohexanone | |
| This compound | Benzaldehyde |
Note: Image links are placeholders for the chemical structures of the corresponding hydrazones.
Applications in Named Reactions (Barton Hydrazone Iodination, Bamford-Stevens, Shapiro, Eschenmoser, Wolff-Kishner)
Hydrazones derived from this compound are substrates for several powerful named reactions that allow for significant molecular transformations.
Bamford-Stevens and Shapiro Reactions: These related reactions convert tosylhydrazones (hydrazones reacted with p-toluenesulfonyl chloride) into alkenes. wikipedia.orgwikipedia.org In the Bamford-Stevens reaction, treatment of a tosylhydrazone with a strong base like sodium methoxide (B1231860) generates a diazo compound, which then eliminates N₂ to form a carbene (in aprotic solvents) or a carbocation (in protic solvents), ultimately leading to the more substituted (thermodynamic) alkene. jk-sci.comadichemistry.comorganic-chemistry.org The Shapiro reaction uses two equivalents of a strong organolithium base (e.g., n-BuLi) to generate a vinyllithium (B1195746) species, which upon aqueous workup yields the less substituted (kinetic) alkene. wikipedia.orgorganic-chemistry.orgslideshare.netarkat-usa.org These methods provide a route to convert a carbonyl group into a carbon-carbon double bond.
Eschenmoser Fragmentation: This reaction transforms α,β-epoxyketone tosylhydrazones into alkynones. The base-induced reaction initiates a fragmentation cascade, breaking a C-C bond and forming a carbon-carbon triple bond with the elimination of nitrogen gas and the tosyl group.
Wolff-Kishner Reduction: This is a classical method for the complete deoxygenation of aldehydes and ketones to their corresponding alkanes. wikipedia.orglscollege.ac.in The reaction involves the formation of a hydrazone from the carbonyl compound and hydrazine (or, in this case, this compound). Subsequent heating with a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent (like ethylene (B1197577) glycol) leads to the formation of a carbanion intermediate with the evolution of stable nitrogen gas. libretexts.orgmasterorganicchemistry.comlibretexts.org Protonation of the carbanion by the solvent yields the final alkane product. This reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction.
Selective N-Functionalization of Arylhydrazines
The two nitrogen atoms of the hydrazine moiety in this compound offer sites for selective functionalization, such as alkylation or arylation. Direct N-functionalization can be challenging due to the presence of two nucleophilic nitrogen atoms (Nα and Nβ), which can lead to mixtures of products. However, modern catalytic methods have enabled highly selective transformations.
Palladium-catalyzed allylic substitution has been developed for the selective N1-allylation of arylhydrazines with allyl acetates. researchgate.net Similarly, selective N-arylation can be achieved using palladium-catalyzed dehydrogenative C-N coupling between aryl bromides and aryl hydrazines, which can be directed to the terminal nitrogen by using bulky phosphine (B1218219) ligands. beilstein-journals.org These methods allow for the synthesis of more complex, substituted hydrazine scaffolds, which can then be carried forward into other synthetic operations.
Coupling Reactions as Aromatic and Nitrogen Sources
The structure of this compound allows it to participate in coupling reactions in two distinct ways: by utilizing the C-Br bond on the aromatic ring or by using the N-H bonds of the hydrazine group.
As an Aromatic Source: The aryl bromide functionality is a versatile handle for palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Heck coupling (with alkenes) can be employed to form new carbon-carbon bonds at the C4 position of the phenyl ring. This strategy allows for the introduction of diverse aryl, vinyl, or alkyl substituents, modifying the core aromatic structure before or after the hydrazine group is used in a subsequent reaction.
As a Nitrogen Source: The hydrazine moiety can participate in C-N bond-forming reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can act as the amine component in such a reaction, coupling with another aryl halide or triflate to produce a 1,1-diaryl- or 1,2-diarylhydrazine derivative, depending on the reaction conditions and the steric and electronic properties of the substrates. researchgate.net This provides a direct route to complex hydrazine structures that would be difficult to access otherwise.
Reductive Hydrodehalogenation of Aryl Halides
Substituted phenylhydrazines have emerged as effective reagents in the reductive hydrodehalogenation of aryl halides, a crucial transformation in both synthetic organic chemistry and environmental remediation. mdpi.com While direct studies employing this compound are not extensively documented, the general mechanism of phenylhydrazine-promoted dehalogenation provides a framework for its potential application.
A notable advancement in this area is the use of phenylhydrazine in photo-induced, transition-metal-free dehalogenation of aryl halides. This method is effective for a wide range of aryl halides, including fluorides, chlorides, bromides, and iodides. mdpi.com The reaction is typically initiated by the synergistic effect of light and a base, which facilitates the formation of a phenylhydrazine radical. This radical species then participates in a single-electron transfer (SET) process with the aryl halide, leading to its dehalogenation.
Plausible Mechanism:
The proposed mechanism involves the deprotonation of phenylhydrazine by a base to form an anion, which, upon irradiation with light, donates an electron to the aryl halide. This results in the formation of a radical anion of the aryl halide, which then fragments to yield an aryl radical and a halide ion. The aryl radical subsequently abstracts a hydrogen atom from a suitable donor (like the solvent or another molecule of phenylhydrazine) to afford the dehalogenated arene.
The reaction conditions for such transformations are generally mild, often proceeding at moderate temperatures and employing a simple base and a suitable light source. The efficiency of the reaction can be influenced by the nature of the substituents on both the phenylhydrazine and the aryl halide. The electron-donating or -withdrawing nature of the bromo, fluoro, and methyl groups on this compound would likely modulate its reactivity in such processes.
| Reactant Class | Reagent System | Reaction Type | Product Class |
| Aryl Halides | Phenylhydrazine, Base, Light | Reductive Hydrodehalogenation | Arenes |
Importance as a Synthon for Chemical Libraries and Advanced Material Precursors
Substituted phenylhydrazines are highly valuable synthons, particularly for the construction of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. The specific substitution pattern of this compound makes it an interesting candidate for generating diverse chemical libraries and as a precursor to advanced materials.
One of the most prominent applications of phenylhydrazines is in the Fischer indole synthesis , a powerful method for preparing indoles. Indole scaffolds are present in a vast array of biologically active natural products and synthetic drugs. By reacting a substituted phenylhydrazine with an aldehyde or a ketone under acidic conditions, a wide variety of substituted indoles can be synthesized. The bromo, fluoro, and methyl groups on this compound would be incorporated into the final indole structure, providing handles for further functionalization and diversification of a chemical library. The generation of a library of novel indole derivatives can be instrumental in the discovery of new drug candidates. researchgate.net
The reactivity of the hydrazine moiety allows for its use in the synthesis of other heterocyclic systems as well, such as pyrazoles and pyrazolines, which are also known to exhibit a broad range of biological activities. researchgate.net The presence of halogen atoms on the phenyl ring of this compound offers additional synthetic advantages. These halogens can serve as sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of further complexity and diversity into the synthesized molecules.
While the direct application of this compound as a precursor for advanced materials is not well-documented, the potential exists. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and lipophilicity. Materials derived from fluorinated precursors can exhibit unique optical and electronic properties, making them suitable for applications in areas such as organic electronics. The polyhalogenated nature of this compound could be exploited in the synthesis of functional polymers or other materials where the specific arrangement of substituents can influence the bulk properties of the material.
| Synthon Application | Key Reaction | Resulting Scaffold | Potential Utility |
| Chemical Libraries | Fischer Indole Synthesis | Substituted Indoles | Drug Discovery, Agrochemicals |
| Chemical Libraries | Pyrazole Synthesis | Substituted Pyrazoles | Pharmaceuticals, Dyes |
| Advanced Materials | Polymerization/Cross-Coupling | Functional Polymers | Organic Electronics, Specialty Materials |
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
Currently, there is a lack of established and optimized synthetic protocols specifically for (4-Bromo-5-fluoro-2-methylphenyl)hydrazine in the public domain. Future research should prioritize the development of efficient, scalable, and environmentally benign methods for its preparation. Key areas of investigation could include:
Exploration of Greener Solvents and Catalysts: Traditional hydrazine (B178648) syntheses often involve harsh reagents and solvents. Research into the use of greener alternatives, such as bio-based solvents or aqueous reaction media, would be highly beneficial. Furthermore, the development of catalytic methods, for instance, using transition metal catalysts for the key bond-forming steps, could lead to more efficient and selective processes.
Continuous Flow Synthesis: Moving from batch to continuous flow processing can offer significant advantages in terms of safety, scalability, and product consistency. Developing a continuous flow synthesis for this compound would be a significant step towards its potential industrial application.
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity in further chemical transformations. Future research in this area should focus on:
Kinetic and Thermodynamic Studies: Detailed kinetic and thermodynamic studies of the key synthetic steps will provide valuable insights into the reaction pathways and help in optimizing reaction conditions such as temperature, pressure, and catalyst loading.
Spectroscopic and Computational Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and FTIR, can help in identifying and characterizing reaction intermediates. These experimental studies, in conjunction with density functional theory (DFT) calculations, can provide a detailed picture of the transition states and reaction energy profiles.
Exploration of New Chemical Transformations
The reactive hydrazine group in this compound makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. Phenylhydrazine (B124118) derivatives are known precursors to indoles, pyrazoles, and other important scaffolds in medicinal chemistry. Research should be directed towards exploring its utility in various cyclization and condensation reactions. For instance, its reaction with dicarbonyl compounds could lead to novel pyrazole (B372694) derivatives, which are known to exhibit a broad spectrum of biological activities.
Computational Design and Prediction of Novel Derivatives
Computational chemistry can play a pivotal role in guiding the future research and development of derivatives of this compound. By employing computational tools, it is possible to predict the properties and potential applications of novel, yet-to-be-synthesized compounds. Key areas for computational investigation include:
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified for a derivative of this compound, computational SAR studies can be employed to design new analogs with improved potency and selectivity.
In Silico Screening: Virtual screening of libraries of compounds derived from this compound against various biological targets could rapidly identify potential drug candidates.
Prediction of Physicochemical Properties: Computational models can be used to predict important physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
